(R)-1-(2-Methoxypyridin-4-yl)ethanaMine
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Overview
Description
®-1-(2-Methoxypyridin-4-yl)ethanaMine is a chemical compound with the molecular formula C7H10N2O It is a derivative of pyridine, a basic heterocyclic organic compound
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of ®-1-(2-Methoxypyridin-4-yl)ethanaMine typically involves the reaction of 2-methoxypyridine with an appropriate amine under controlled conditions. One common method involves the use of reductive amination, where 2-methoxypyridine is reacted with an amine in the presence of a reducing agent such as sodium cyanoborohydride. The reaction is usually carried out in a solvent like methanol or ethanol at room temperature.
Industrial Production Methods
In an industrial setting, the production of ®-1-(2-Methoxypyridin-4-yl)ethanaMine may involve more scalable methods such as continuous flow synthesis. This method allows for the efficient and consistent production of the compound by continuously feeding the reactants into a reactor and collecting the product. This approach can improve yield and reduce production costs.
Chemical Reactions Analysis
Types of Reactions
®-1-(2-Methoxypyridin-4-yl)ethanaMine can undergo various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding N-oxides.
Reduction: It can be reduced to form the corresponding amine derivatives.
Substitution: The methoxy group can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.
Substitution: Nucleophiles like sodium methoxide or potassium tert-butoxide can be used for substitution reactions.
Major Products Formed
Oxidation: N-oxides of ®-1-(2-Methoxypyridin-4-yl)ethanaMine.
Reduction: Amine derivatives of the compound.
Substitution: Various substituted pyridine derivatives depending on the nucleophile used.
Scientific Research Applications
®-1-(2-Methoxypyridin-4-yl)ethanaMine has a wide range of applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules.
Biology: The compound is studied for its potential biological activity, including its interactions with enzymes and receptors.
Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate or active ingredient.
Industry: It is used in the development of new materials and as a catalyst in various chemical processes.
Mechanism of Action
The mechanism of action of ®-1-(2-Methoxypyridin-4-yl)ethanaMine involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can bind to these targets and modulate their activity, leading to various biological effects. The exact pathways involved depend on the specific application and target of the compound.
Comparison with Similar Compounds
Similar Compounds
2-Methoxypyridine: A precursor in the synthesis of ®-1-(2-Methoxypyridin-4-yl)ethanaMine.
4-Methoxypyridin-2-amine: Another derivative of pyridine with similar chemical properties.
2-Methoxypyridine-4-boronic acid: A boronic acid derivative used in organic synthesis.
Uniqueness
®-1-(2-Methoxypyridin-4-yl)ethanaMine is unique due to its specific structural configuration and the presence of the methoxy group, which imparts distinct chemical reactivity and biological activity. This makes it a valuable compound for various research and industrial applications.
Properties
IUPAC Name |
(1R)-1-(2-methoxypyridin-4-yl)ethanamine |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H12N2O/c1-6(9)7-3-4-10-8(5-7)11-2/h3-6H,9H2,1-2H3/t6-/m1/s1 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
FFQSFIMSXWJIAT-ZCFIWIBFSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C1=CC(=NC=C1)OC)N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C[C@H](C1=CC(=NC=C1)OC)N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H12N2O |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
152.19 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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